2-Fluoro-3-hydrazinopyridine
Overview
Description
2-Fluoro-3-hydrazinopyridine is a chemical compound with the molecular formula C5H6FN3. It has a molecular weight of 127.12 . It is typically stored at -10 degrees Celsius and has a physical form of oil .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6FN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of 2-Fluoro-3-hydrazinopyridine in the synthesis of new compounds with potential biological activities. For instance, a study focused on the synthesis of new 3(2h)-one pyridazinone derivatives, which were evaluated for their antioxidant and anticancer activities. These compounds were synthesized using a series of reactions starting from this compound, and their structures were confirmed by various spectroscopic methods. The antioxidant activity was assessed using DPPH and hydrogen peroxide scavenging assays, while molecular docking studies were conducted to predict their anticancer potential (Mehvish & Kumar, 2022).
Development of Chemo-Sensors
This compound has been used in the development of fluorescent "turn on" chemo-sensors for the selective detection of metal ions such as aluminum (Al3+). These sensors, based on salicylaldehyde hydrazones, exhibit enhanced fluorescence in the presence of Al3+, making them useful for applications in environmental monitoring and bioimaging. The selectivity and sensitivity of these sensors towards Al3+ over other metal ions were confirmed through spectroscopic analyses and living cell imaging experiments (Rahman et al., 2017).
Imaging Probes for Living Cells
In another study, this compound derivatives were explored as fluorescent chemosensors for the selective detection of iron ions (Fe3+/Fe2+) in living cells. These probes showed high selectivity and sensitivity for Fe3+/Fe2+ ions, making them promising tools for studying iron metabolism in biological systems. The utility of these probes was demonstrated through fluorescence imaging of Fe3+ in living HepG2 cells, highlighting their potential in biomedical research (Maity et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazinopyridines, in general, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
Mode of Action
The presence of the hydrazine group in the molecule allows for the insertion of the pyridine fragment into complex molecular structures . This suggests that the compound may interact with its targets by inserting itself into biological structures, thereby altering their function.
Biochemical Pathways
Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
The presence of a fluorine atom in the compound may enhance certain properties of the drug such as lipophilicity, metabolic stability, and potency .
Result of Action
Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity , suggesting that 2-Fluoro-3-hydrazinopyridine may have similar effects.
Action Environment
The presence of a fluorine atom in the compound may enhance its stability and potency .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-hydrazinopyridine is known for its reactivity, primarily due to the presence of the hydrazine group This allows it to participate in various biochemical reactions and interact with a range of enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNULJBXZBUIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307202 | |
Record name | 2-Fluoro-3-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138036-56-2 | |
Record name | 2-Fluoro-3-hydrazinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138036-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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